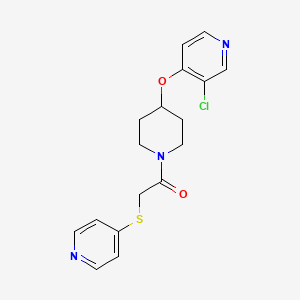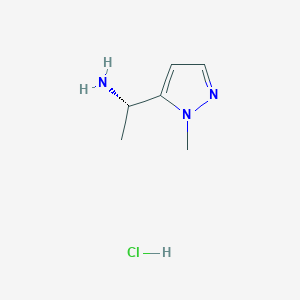
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride, also known as (S)-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride, is a synthetic compound that has been used in scientific research for more than a decade. It is a pyrazole derivative that is of interest for its potential application in the development of therapeutic agents targeting the central nervous system (CNS). Its structure is related to that of the neurotransmitter glutamate, and as such, it has been studied as an agonist of the glutamate receptor.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride is a component in the synthesis of various heterocyclic compounds. The chemistry of similar pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones (DCNP), highlights their role as building blocks for creating diverse heterocyclic structures like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. DCNP and its derivatives are noted for their unique reactivity and have been used to synthesize cynomethylene dyes under mild reaction conditions, suggesting potential applications for (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride in similar contexts (Gomaa & Ali, 2020).
Analytical Techniques in Food and Biological Matrices
The compound's structural similarities to other heterocyclic aromatic amines, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), underline its potential role in analytical studies. PhIP's carcinogenic nature in rodents and its metabolic pathways have been extensively studied. Techniques like liquid and gas chromatography, coupled with various detection methods, have been used to analyze PhIP and its metabolites, indicating potential areas of study for related compounds (Teunissen et al., 2010).
Applications in Anticancer Research
Pyrazoline derivatives, similar to (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride, have been investigated for their potential anticancer properties. Studies highlight the synthesis and biological activity of pyrazoline derivatives in the context of pharmaceutical chemistry. The review on pyrazoline derivatives' synthetic strategies and their anticancer activities reflects the relevance of this compound in medicinal chemistry research (Ray et al., 2022).
Removal of Persistent Organic Pollutants
Amine-functionalized sorbents, which may include structures similar to (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride, have been used in environmental applications, particularly for the removal of persistent organic pollutants like Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Studies focusing on the development and application of amine-containing sorbents for PFAS removal highlight the critical role of these compounds in water treatment and pollution control (Ateia et al., 2019).
Eigenschaften
IUPAC Name |
(1S)-1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-8-9(6)2;/h3-5H,7H2,1-2H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQBUJYOHCSNO-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NN1C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

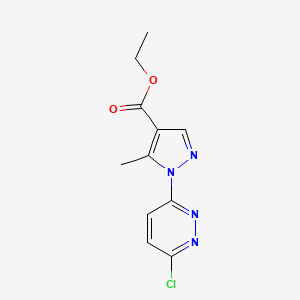
![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)


![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)




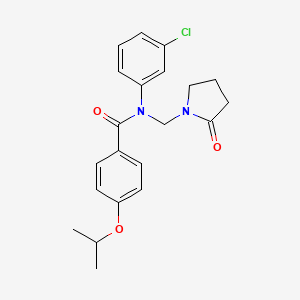

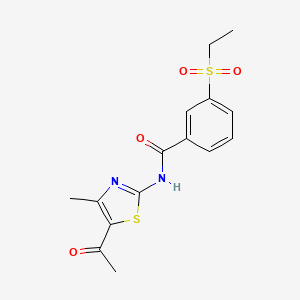
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2565176.png)
